Neuronal Tubulin Selectivity
Indibulin demonstrates selective activity against less-modified tubulin present in nonneuronal and immature neuronal microtubules, while sparing highly posttranslationally modified tubulin in mature neuronal microtubules. In contrast, vincristine and colchicine exhibit no such discrimination, acting equally on both tubulin types [1]. This selectivity correlates with the absence of neurotoxicity in preclinical animal studies, a toxicity that is dose-limiting for taxanes and vinca alkaloids [1][2].
| Evidence Dimension | Discrimination between mature neuronal (posttranslationally modified) and nonneuronal (less-modified) tubulin |
|---|---|
| Target Compound Data | Able to discriminate; does not disrupt highly modified microtubules in PC12 cell neurites |
| Comparator Or Baseline | Vincristine and colchicine: no discrimination; act equally well on both tubulin types |
| Quantified Difference | Qualitative categorical difference: selective sparing of neuronal microtubules vs. non-selective activity |
| Conditions | Biochemical tubulin binding assays; PC12 pheochromocytoma cell neurite integrity assay |
Why This Matters
This differential tubulin selectivity mechanistically underpins indibulin's lack of neurotoxicity, a key differentiator from vincristine and taxanes for applications where peripheral neuropathy limits therapeutic dosing or patient quality of life.
- [1] Wienecke A, Bacher G. Indibulin, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin. Cancer Res. 2009 Jan 1;69(1):171-7. doi: 10.1158/0008-5472.CAN-08-1342. PMID: 19118000. View Source
- [2] Bacher G, Nickel B, Emig P, Vanhoefer U, Seeber S, Shandra A, Klenner T, Beckers T. D-24851, a novel synthetic microtubule inhibitor, exerts curative antitumoral activity in vivo, shows efficacy toward multidrug-resistant tumor cells, and lacks neurotoxicity. Cancer Res. 2001 Jan 1;61(1):392-9. PMID: 11196193. View Source
